tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

説明

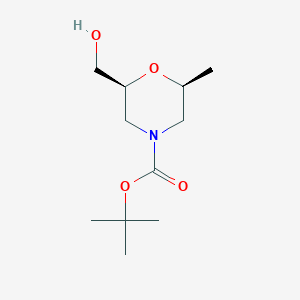

tert-Butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative characterized by a six-membered morpholine ring containing an oxygen atom, a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a tert-butyl ester at the 4-position. The hydroxymethyl group enhances hydrogen-bonding capacity, while the tert-butyl ester provides steric protection and modulates lipophilicity .

特性

IUPAC Name |

tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPPRECNUURDRC-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : CHNO

- Molecular Weight : 229.32 g/mol

- CAS Number : 937175-03-6

- Structural Characteristics : The compound features a morpholine ring with hydroxymethyl and tert-butyl substituents, which may influence its biological activity by enhancing solubility and bioavailability.

The biological activity of this compound has been linked to several mechanisms:

-

Neuropharmacological Effects :

- The compound has shown potential as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to other compounds used in treating neurodegenerative disorders. This mechanism suggests that it may help modulate excitatory neurotransmission and protect against neurotoxicity associated with glutamate .

- Antiglutamatergic Activity :

- Potential Antidepressant Effects :

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related morpholine derivatives found that these compounds could significantly reduce neuronal cell death induced by glutamate toxicity. The study highlighted the importance of structural modifications in enhancing neuroprotective properties .

Study 2: Antidepressant Activity

In a behavioral model for depression, morpholine derivatives were tested for their ability to improve mood-related behaviors. Results indicated that these compounds could increase locomotor activity and reduce despair-like behavior in rodent models, supporting their potential use as antidepressants .

Data Table: Summary of Biological Activities

科学的研究の応用

Medicinal Chemistry Applications

1.1 HIV Protease Inhibition

One of the notable applications of this compound is in the development of HIV protease inhibitors. The morpholine structure is integral to the design of inhibitors that target the HIV protease enzyme, which is crucial for the viral replication cycle. Research has demonstrated that derivatives of morpholine, including tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate, exhibit promising activity against HIV protease, potentially leading to new therapeutic agents for HIV treatment .

1.2 Antiviral and Anticancer Properties

The compound has been investigated for its antiviral properties beyond HIV, showing potential efficacy against various viral infections. Additionally, preliminary studies suggest that it may possess anticancer activity, making it a candidate for further research in oncology .

Synthetic Applications

2.1 Building Block in Organic Synthesis

this compound serves as an important building block in organic synthesis. Its functional groups allow for further derivatization and modification, enabling chemists to synthesize a variety of complex molecules. This versatility makes it valuable in the pharmaceutical industry for the development of new drugs .

2.2 Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in biological activity .

4.1 Case Study: Synthesis of Morpholine Derivatives

A study focused on synthesizing various morpholine derivatives highlighted the utility of this compound as a precursor for more complex structures. The research showcased efficient synthetic routes that leverage this compound's reactivity to create novel derivatives with enhanced biological properties .

4.2 Case Study: Evaluation of Antiviral Activity

In a clinical evaluation, researchers tested several morpholine derivatives against different viruses, including influenza and herpes simplex virus. This compound demonstrated significant antiviral activity, suggesting its potential as a lead compound for drug development .

類似化合物との比較

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

(2R,6S)-tert-Butyl 2-(Benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate

- Core Structure : Morpholine ring.

- Substituents : Benzhydrylcarbamoyl (bulky aryl group) at C2, methyl at C6.

- The (2R,6S) stereochemistry alters spatial orientation, affecting crystal packing and intermolecular interactions .

- Applications : Used in crystallography studies (SHELX refinement) due to well-defined crystalline properties .

tert-Butyl (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate

- Core Structure : Morpholine ring with a ketone at C6.

- Substituents : Two phenyl groups at C2 and C3, tert-butyl ester at C4.

- Key Differences : The ketone group introduces polarity and hydrogen-bonding acceptor properties, while the phenyl groups enhance hydrophobicity. The (2R,3S) configuration creates distinct conformational constraints compared to the (2S,6S) isomer .

- Applications: Potential use in asymmetric synthesis due to stereochemical complexity.

Pyrrolidine and Dioxane Derivatives

tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Core Structure : Five-membered pyrrolidine ring.

- Substituents : Fluorine at C4, hydroxymethyl at C2.

- Key Differences : The smaller pyrrolidine ring increases ring strain but improves metabolic stability. Fluorine enhances electronegativity and bioavailability, contrasting with the morpholine oxygen’s hydrogen-bonding capability .

- Applications : Common in drug design for improved pharmacokinetics.

tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

- Core Structure : 1,3-Dioxane ring (two oxygen atoms).

- Substituents : Hydroxymethyl at C6, 2,2-dimethyl groups.

- Key Differences: The 1,3-dioxane ring offers different electronic effects and reduced ring strain compared to morpholine.

Spiro and Pyrimidine Systems

tert-Butyl 2-(Hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

- Core Structure: Spiro[3.5]nonane system.

- Substituents : Hydroxymethyl at C2.

- The 7-aza group introduces basicity, differing from morpholine’s oxygen .

tert-Butyl 6-(Benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Core Structure : Pyrimidine ring.

- Substituents: Methylsulfonyl, benzylamino, and chloro groups.

- Key Differences : The pyrimidine core enables π-π stacking interactions, while sulfonyl and chloro groups enhance electrophilicity for nucleophilic substitution reactions, unlike the morpholine’s hydrogen-bonding profile .

Structural and Functional Comparison Table

Key Research Findings

- Stereochemical Impact : The (2S,6S) configuration of the target compound favors specific hydrogen-bonding networks in crystal structures, as observed in SHELX-refined morpholine derivatives .

- Hydrogen Bonding : The hydroxymethyl group enables stronger intermolecular interactions compared to fluorinated or phenyl-substituted analogues, influencing solubility and crystallinity .

- Synthetic Utility : tert-Butyl esters in similar compounds (e.g., pyrimidines in ) serve as protecting groups, highlighting their versatility in multi-step syntheses .

準備方法

Epoxide Ring-Opening and Cyclization

The foundational synthesis route for tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate begins with (S)-(+)-benzyl glycidyl ether, a chiral epoxide serving as the stereochemical template. Reacting this epoxide with benzylamine at 60°C for 16 hours initiates a nucleophilic ring-opening process, forming a secondary amine intermediate (Compound A). Subsequent tosylation with TsCl in tetrahydrofuran (THF) under basic conditions (60% NaOH) facilitates the formation of a cyclic sulfonate ester, which undergoes intramolecular cyclization to generate the morpholine core.

Table 1: Reaction Conditions for Key Synthesis Steps

Stereochemical Control via Chiral Pool Synthesis

The (2S,6S) configuration is enforced by the chirality of the starting (S)-benzyl glycidyl ether, which dictates the absolute configuration at the C2 position. The C6 methyl group’s stereochemistry arises during the cyclization step, where the morpholine ring adopts a chair-like conformation to minimize steric strain, favoring the equatorial placement of the methyl group. X-ray crystallography confirms the (2R*,6S*) diastereomer in related compounds, underscoring the role of steric effects in determining relative configurations.

Boc Protection Strategies and Optimization

tert-Butoxycarbonyl (Boc) Group Installation

Following hydrogenation to remove benzyl groups, the free amine is treated with Boc anhydride in dry ether to introduce the tert-butyl carbamate moiety. This step proceeds via a nucleophilic acyl substitution mechanism, with triethylamine often employed to scavenge HCl byproducts. Recrystallization from dry ether yields colorless crystals suitable for single-crystal X-ray diffraction, validating the product’s structural integrity.

Solvent and Temperature Effects

Optimal Boc protection occurs in anhydrous ether at 0°C to mitigate side reactions such as N-overprotection or carbamate hydrolysis. Elevated temperatures (>25°C) reduce yields due to competing esterification of the hydroxymethyl side chain.

Purification and Analytical Validation

Crystallographic Characterization

Single-crystal X-ray analysis of the title compound reveals a monoclinic crystal system (space group C2/c) with lattice parameters a = 21.909 Å, b = 5.6643 Å, c = 22.510 Å, and β = 107.612°. The hydroxymethyl groups exhibit disorder, with hydrogen atoms occupying two positions in a 1:1 ratio, stabilized by O–H···O hydrogen bonds forming centrosymmetric dimers.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 21.909 Å, b = 5.6643 Å, c = 22.510 Å |

| β angle | 107.612° |

| Volume | 2662.5 ų |

| Z | 8 |

Spectroscopic Confirmation

-

¹H NMR : Resonances at δ 1.45 ppm (tert-butyl), δ 3.70–4.10 ppm (morpholine ring protons), and δ 4.85 ppm (hydroxymethyl) confirm the expected functional groups.

-

IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 3320 cm⁻¹ (O–H) align with the carbamate and alcohol moieties.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

The classical route achieves an overall yield of 45–50% across four steps, limited primarily by the Boc protection step’s efficiency. Alternative methods employing enzymatic resolution or asymmetric catalysis remain underexplored but may offer improved stereoselectivity for industrial-scale production.

Q & A

Q. What are the common synthetic routes for tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate, and how can stereochemical control be achieved during synthesis?

Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of amino groups, followed by cyclization to form the morpholine ring. For example, analogous compounds (e.g., tert-butyl morpholine carboxylates) are synthesized via nucleophilic substitution or condensation reactions in anhydrous tetrahydrofuran (THF) or ethanol, with triethylamine as a base . Stereochemical control is achieved through chiral auxiliaries, enantioselective catalysts, or resolution of diastereomers using chiral chromatography. For instance, the (2S,6S) configuration can be confirmed via X-ray crystallography (see Q3 ) or chiral HPLC with polarimetric detection .

(Basic)

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how are data contradictions resolved?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal coupling in morpholine rings) and NOE experiments .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹) .

- Mass Spectrometry (ESI/MS) : Verify molecular weight and fragmentation patterns .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity.

Contradictions (e.g., unexpected peaks in NMR) are resolved by cross-verifying with 2D NMR (COSY, HSQC) or repeating syntheses under controlled conditions .

(Advanced)

Q. How can crystallographic data confirm the stereochemistry and molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. For example, in the structurally related compound (2R*,6S*)-tert-butyl-2,6-bis(hydroxymethyl)morpholine-4-carboxylate, the space group (monoclinic C2), unit cell parameters (a = 27.248 Å, b = 5.8241 Å), and Flack parameter were used to confirm absolute configuration . SHELXL (via Olex2 interface) refines hydrogen-bonding networks and thermal displacement parameters, resolving ambiguities in substituent orientation . Data collection on a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution datasets .

(Advanced)

Q. What intermolecular interactions stabilize the crystal lattice, and how can these be analyzed using graph set theory?

Methodological Answer: Hydrogen bonding (e.g., O–H···O, N–H···O) and van der Waals interactions dominate. Graph set theory (Bernstein et al., 1995) categorizes patterns:

- D (donor): Morpholine O–H acts as a donor.

- A (acceptor): Ester carbonyl groups accept hydrogen bonds.

For example, a C(6) motif (six-membered ring via H-bonds) was observed in morpholine derivatives, stabilizing layered packing . Mercury or CrystalExplorer software visualizes these networks, while SHELXL refines H-bond geometries (distance/angle tolerances: d(D···A) < 3.5 Å, θ > 120°) .

(Advanced)

Q. How can this compound serve as a precursor in synthesizing biologically active molecules?

Methodological Answer: The morpholine core and hydroxymethyl group enable diverse modifications:

- Functionalization : The hydroxyl group can be acylated or oxidized to introduce ketones or carboxylic acids .

- Ring-Opening : Acidic cleavage of the Boc group (e.g., HCl/dioxane) generates secondary amines for coupling with pharmacophores .

For example, tert-butyl morpholine carboxylates are intermediates in statin synthesis (e.g., rosuvastatin), where the morpholine ring is opened to introduce side chains . SAR studies leverage these modifications to optimize solubility or target binding .

(Basic)

Q. What stability considerations are critical during storage and handling of this compound?

Methodological Answer:

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or humidity .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor stability via TLC or LC-MS; degradation products (e.g., free morpholine) appear as new peaks at Rf ≈ 0.3 (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。